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Compound of Interest

Compound Name: C18H19BrN405

Cat. No.: B15172104

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound with the molecular formula C18H19BrN405. Due to the absence of publicly
available experimental data for a specific structure corresponding to this formula, this document
presents a theoretical analysis based on a plausible candidate structure. The data herein is
intended to serve as a reference for researchers and scientists engaged in the synthesis,
characterization, and development of novel chemical entities.

Postulated Structure

For the purpose of this guide, we will consider a hypothetical structure that fits the molecular
formula C18H19BrN405. A plausible candidate is (E)-N'-(5-bromo-2-hydroxy-3-
methoxybenzylidene)-4-methoxy-2-nitrobenzohydrazide. This structure contains a variety of
functional groups, including an aromatic ring, a bromo substituent, a hydroxyl group, methoxy
groups, a nitro group, a hydrazide linkage, and an imine, which will give rise to a rich and
informative spectroscopic profile.

Molecular Structure:

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for the postulated structure of C18H19BrN405.
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Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
11.80 s 1H Ar-OH
11.50 s 1H -NH-
8.50 S 1H -N=CH-
7.95 d 1H Ar-H
7.80 dd 1H Ar-H
7.40 d 1H Ar-H
7.20 d 1H Ar-H
7.00 d 1H Ar-H
3.90 S 3H -OCHs
3.85 S 3H -OCHs

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-ds)
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Chemical Shift (6, ppm) Assignment

165.0 C=0

160.0 Ar-C (nitro-substituted)
158.0 Ar-C (methoxy-substituted)
152.0 Ar-C (hydroxy-substituted)
148.0 -N=CH-

145.0 Ar-C (methoxy-substituted)
135.0 Ar-C

130.0 Ar-C

125.0 Ar-C

120.0 Ar-C

118.0 Ar-C

115.0 Ar-C (bromo-substituted)
110.0 Ar-C

56.5 -OCHs

56.0 -OCHs

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3400-3200 Broad O-H stretch (phenolic)
3250 Medium N-H stretch (amide)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch (-OCHs3)
1680 Strong C=0 stretch (amide I)
1620 Medium C=N stretch (imine)
1590, 1480 Medium-Strong Aromatic C=C stretch
1520, 1340 Strong N-O stretch (nitro group)
1260 Strong C-O stretch (aryl ether)
1050 Medium C-Br stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

mlz lon
451.0, 453.0 [M+H]*
473.0, 475.0 [M+Na]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-ds). The solution is transferred to a 5 mm NMR tube.
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e Instrumentation: A Bruker Avance Il 500 MHz spectrometer (or equivalent) equipped with a
cryoprobe is used.

e 'H NMR Acquisition:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 2.0 s
o Acquisition Time: 4.0 s
o Spectral Width: 16 ppm
e 13C NMR Acquisition:
o Pulse Program: zgpg30

Number of Scans: 1024

[e]

o

Relaxation Delay: 2.0 s

[¢]

Acquisition Time: 1.5 s

[¢]

Spectral Width: 240 ppm

» Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are
referenced to the residual solvent peak of DMSO-ds (& 2.50 for *H and & 39.52 for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a
UATR accessory is used.
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e Acquisition:
o Spectral Range: 4000-400 cm™?
o Resolution: 4 cm™
o Number of Scans: 16

o Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

o Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) to a concentration of 1 mg/mL. The solution is then further diluted to
approximately 10 pug/mL with the mobile phase.

 Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer (or equivalent) coupled with
an Acquity UPLC system is used.

o Chromatographic Conditions (if applicable):
o Column: Acquity UPLC BEH C18, 1.7 um, 2.1 x 50 mm

o Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic
acid.

o Flow Rate: 0.4 mL/min
e Mass Spectrometry Conditions:

o lonization Mode: Electrospray lonization (ESI), positive mode.

[e]

Capillary Voltage: 3.0 kV

o

Cone Voltage: 30 V

[¢]

Source Temperature: 120 °C

o

Desolvation Temperature: 350 °C
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o Mass Range: 50-1000 m/z

+ Data Processing: The acquired data is processed using MassLynx software to identify the
molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate key experimental workflows.

Spectroscopic Characterization

' & NMR Spectroscopy

Synthesis & Purification

Synthesis of C18H19BrN40O5 Purification (e.g., Crystallization) L R Spectroscopy

g Mass Spectrometry

Click to download full resolution via product page

Caption: General workflow from synthesis to spectroscopic characterization.
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Caption: Detailed workflow for NMR spectroscopic analysis.
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Caption: Workflow for LC-MS analysis.

 To cite this document: BenchChem. [Spectroscopic Data of C18H19BrN4O5: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15172104#c18h19brn405-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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